

Physical properties of 2-Isopropyl-1H-indole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Isopropyl-1H-indole

Cat. No.: B102703

[Get Quote](#)

A Technical Guide to the Physical Properties of 2-Isopropyl-1H-indole

Abstract

This technical guide provides a focused examination of the key physical properties of **2-Isopropyl-1H-indole**, specifically its melting and boiling points. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the scientific principles underpinning the experimental determination of these properties, offers detailed, field-proven protocols for their measurement, and emphasizes the importance of these characteristics in compound identification and purity assessment. While experimentally determined values for **2-Isopropyl-1H-indole** are not readily available in public databases, this guide provides the foundational knowledge and robust methodologies required for their precise determination in a laboratory setting.

Introduction: The Significance of 2-Isopropyl-1H-indole

2-Isopropyl-1H-indole is a heterocyclic aromatic organic compound belonging to the indole family.^[1] The indole nucleus is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds, making its derivatives, such as **2-Isopropyl-1H-indole**, of significant interest in medicinal chemistry and materials science.^{[1][2]} The addition of an

isopropyl group at the C2 position of the indole ring influences its steric and electronic properties, which in turn can modulate its biological activity and physical characteristics.[\[1\]](#)

Accurate characterization of fundamental physical properties, such as melting and boiling points, is the cornerstone of chemical synthesis and drug development. These properties serve as critical indicators of purity, aid in structural elucidation, and are essential for designing purification processes like recrystallization and distillation.[\[3\]](#)

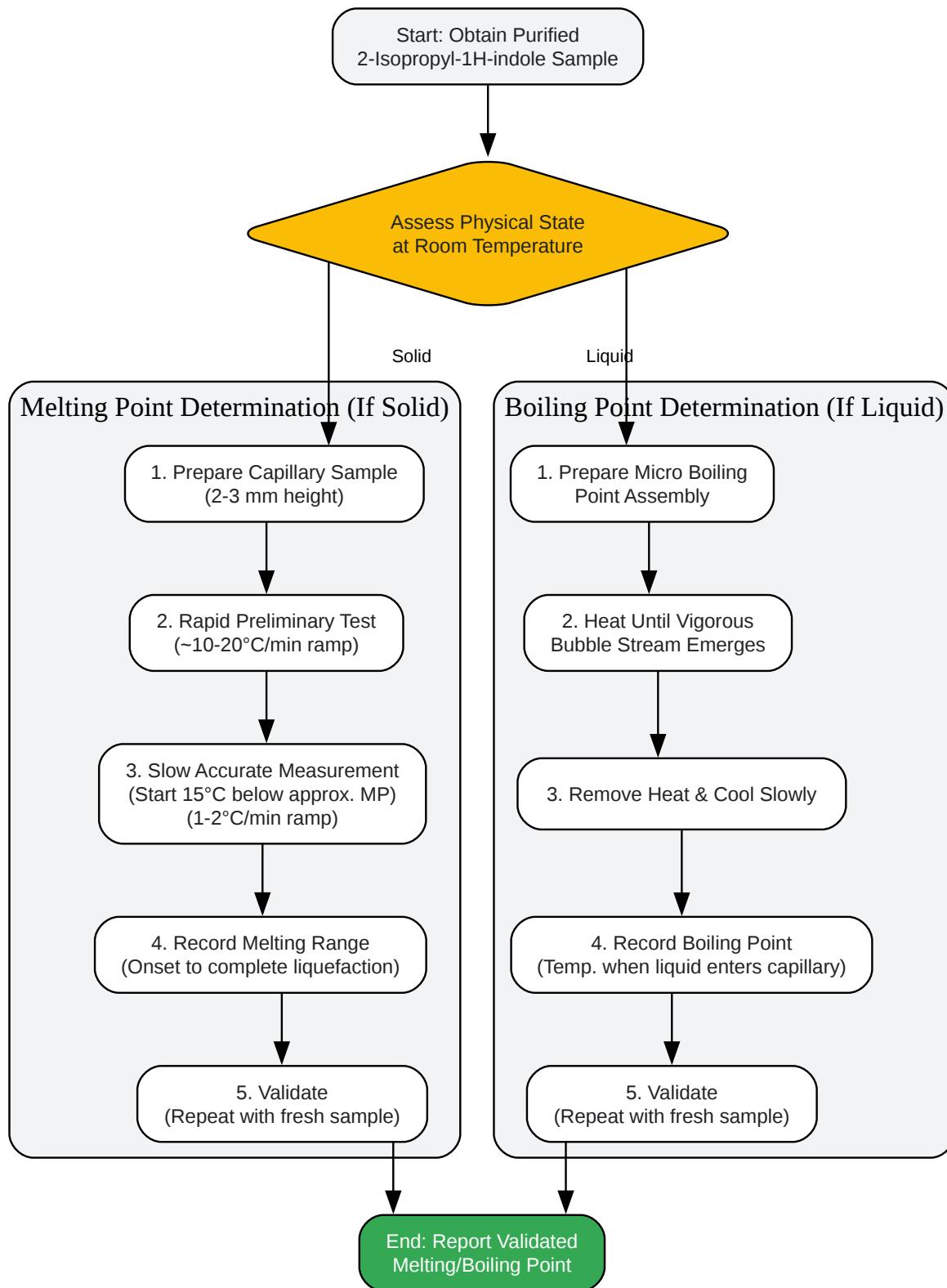
Physical Property Data of 2-Isopropyl-1H-indole

A comprehensive search of established chemical databases, including PubChem, indicates a lack of publicly available, experimentally determined melting and boiling points for **2-Isopropyl-1H-indole**.[\[4\]](#) The available data is limited to computationally predicted values. While these predictions are useful for estimation, they must be validated by empirical measurement for any rigorous scientific application.

Table 1: Physical and Computed Properties of 2-Isopropyl-1H-indole

Property	Value/Type	Source
Molecular Formula	C ₁₁ H ₁₃ N	PubChem [4]
Molecular Weight	159.23 g/mol	PubChem [4]
Melting Point	No Experimental Data Available	-
Boiling Point	No Experimental Data Available	-
XLogP3 (Computed)	3.3	PubChem [4]

The absence of experimental data underscores the importance of the protocols detailed in this guide. The following sections provide the necessary framework for any research team to reliably determine these values.


The Scientific Rationale for Melting and Boiling Point Determination

The melting point of a solid is the temperature at which it transitions from a rigid crystalline lattice to a liquid state. For a pure crystalline compound, this transition is sharp, typically occurring over a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range (>2°C).[3] Therefore, melting point determination is a powerful, first-line assessment of a compound's purity.

Similarly, the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. This property is highly dependent on the strength of intermolecular forces within the liquid. While also a key identifier, boiling point determination is particularly crucial for the purification of liquids via distillation.

Experimental Workflow for Physical Property Determination

The determination of these properties follows a logical, self-validating workflow designed to ensure accuracy and reproducibility. The process begins with a preliminary, rapid test to establish an approximate range, followed by a meticulous, slow-heating measurement for precision.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **2-Isopropyl-1H-indole**.

Detailed Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods like the Thiele tube.[\[5\]](#)[\[6\]](#)

5.1. Principle of Operation A small, powdered sample is heated in a glass capillary tube within a controlled heating block. The user observes the sample through a magnifying lens and records the temperatures at which melting begins and ends.[\[6\]](#)

5.2. Instrumentation and Materials

- Digital Melting Point Apparatus (e.g., Cole-Parmer, DigiMelt)
- Glass capillary tubes (one end sealed)
- Spatula and watch glass
- Mortar and pestle (if sample is not a fine powder)
- Calibration standards (e.g., Vanillin, Benzoic Acid)[\[7\]](#)

5.3. Self-Validating System: Calibration

- **Causality:** The accuracy of the apparatus's internal thermometer must be verified to ensure trustworthy results. Calibration against certified reference standards is a mandatory first step.
- **Procedure:**
 - Following the instrument's SOP, determine the melting point of two different standards with known, sharp melting points (e.g., Vanillin and Benzoic Acid).[\[7\]](#)
 - Compare the observed values to the certified values. If a significant, consistent deviation exists, apply a correction factor to all subsequent measurements or have the instrument serviced.
 - This calibration should be performed periodically, for instance, monthly.[\[7\]](#)

5.4. Step-by-Step Experimental Protocol

- Sample Preparation:
 - Ensure the **2-Isopropyl-1H-indole** sample is completely dry, as moisture can depress the melting point.
 - If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[8]
 - Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[8]
 - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To achieve dense packing, drop the capillary tube down a long, vertical tube (e.g., a piece of glass tubing) several times.
 - The final packed sample height should be 2-3 mm. An excessive sample amount will cause a broader melting range due to inefficient heat transfer.[9]
- Preliminary (Fast Ramp) Determination:
 - If the melting point is unknown, a rapid determination is necessary to save time.
 - Place the prepared capillary into the heating block of the apparatus.
 - Set a fast ramp rate (e.g., 10-20°C per minute).[6]
 - Start the heating program and observe the sample. Note the approximate temperature at which the sample melts. This value is not for reporting but for informing the next step.
- Accurate (Slow Ramp) Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point found in the fast run.[5]
 - Insert a new, freshly prepared capillary tube with the sample.

- Set the "plateau" or "start" temperature to approximately 15°C below the expected melting point.[\[5\]](#)
- Set a slow ramp rate of 1-2°C per minute. This slow heating is critical to allow the temperature of the heating block, thermometer, and sample to remain in thermal equilibrium, ensuring an accurate reading.
- Start the heating program.
- Observe the sample closely through the eyepiece.
- Record the temperature at the first sign of melting (the appearance of liquid). This is the onset of the melting range.
- Continue observing and record the temperature when the last solid crystal disappears. This is the completion of the melting range.
- The final result is reported as a range, e.g., "121.5 - 122.5°C".

- Trustworthiness through Repetition:
 - A single measurement is insufficient. Repeat the "Accurate Determination" step with at least one more fresh sample.
 - Consistent results across two or more measurements provide confidence in the determined value.

Detailed Protocol: Boiling Point Determination (Micro-Boiling Point/Capillary Method)

This method is ideal for determining the boiling point with a small amount of sample (less than 0.5 mL), which is often advantageous when working with newly synthesized or precious compounds.[\[10\]](#)[\[11\]](#)

6.1. Principle of Operation A small test tube containing the liquid sample and an inverted capillary tube is heated. As the liquid heats, trapped air and then sample vapor exit the capillary. The apparatus is then allowed to cool. The boiling point is the temperature at which

the external atmospheric pressure overcomes the vapor pressure of the cooling liquid, causing the liquid to be drawn up into the capillary tube.

6.2. Instrumentation and Materials

- Thiele tube or a small beaker for an oil bath
- Heating oil (mineral or silicone oil)
- Thermometer (-10 to 250°C range)
- Small test tube (e.g., 6 x 50 mm)
- Glass capillary tube (one end sealed)
- Rubber band or wire for attachment
- Heating source (Bunsen burner or hot plate)
- Clamp and stand

6.3. Step-by-Step Experimental Protocol

- Apparatus Assembly:
 - Add 5-10 drops of liquid **2-Isopropyl-1H-indole** into the small test tube.
 - Take a sealed-end capillary tube and drop it into the test tube with the open end facing down.[11]
 - Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.[12]
 - Secure the entire assembly in a Thiele tube filled with heating oil, ensuring the sample is immersed but the rubber band is above the oil level to prevent it from breaking.[3][13]
- Heating and Observation:

- Gently heat the side arm of the Thiele tube with a burner, or heat the beaker on a hot plate. The unique shape of the Thiele tube creates convection currents that ensure uniform heating.[3][13]
- As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[11]
- Continue heating. When the temperature approaches the boiling point, the rate of bubbling will increase significantly.
- The target is to heat the sample slightly above its boiling point. This is indicated by a rapid and continuous stream of bubbles exiting the capillary. This occurs because the vapor pressure of the sample inside the capillary now exceeds the atmospheric pressure.[11][12]

- Cooling and Measurement:
 - Once a vigorous, steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[12]
 - Watch the capillary tube intently. The stream of bubbles will slow and eventually stop as the temperature drops.
 - The precise moment the bubbling stops and the liquid is drawn into the capillary tube is the point where the sample's vapor pressure equals the atmospheric pressure.[11]
 - Record the temperature on the thermometer at this exact moment. This is the boiling point.
- Data Integrity:
 - Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
 - For validation, allow the apparatus to cool completely and repeat the measurement with the same sample.

References

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [\[Link\]](#)

- Melting Point: Using the Thiele Tube.Timstar. [Link]
- Boiling Point Determin
- Micro Boiling Point Determin
- Micro-boiling point measurement.University of Calgary. [Link]
- Digital Melting Point Appar
- Melting point determin
- NFU 498 Digital Melting Point Appar
- Ultramicro-Boiling-Point Determination—A Modification. (1988).
- Micro-boiling point measurement. (PDF). University of Calgary. [Link]
- Chemical Analysis: determining melting points with the Thiele-Dennis tube. (2008). monocerosfour. [Link]
- DIGITAL MELTING POINT APPAR
- Digital Melting point apparatus Calibr
- DigiMelt Student Melting Point System.Stanford Research Systems. [Link]
- **2-Isopropyl-1H-indole.**
- Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2014). SCIRP. [Link]
- 2-isopropyl-3-methyl-1H-indole.ChemSynthesis. [Link]
- Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2014).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. flinnsci.com [flinnsci.com]
- 4. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. Digital Melting point apparatus Calibration SOP [webofpharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. contechweighingscales.com [contechweighingscales.com]
- 10. chemconnections.org [chemconnections.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chymist.com [chymist.com]
- 13. timstar.co.uk [timstar.co.uk]
- To cite this document: BenchChem. [Physical properties of 2-Isopropyl-1H-indole (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102703#physical-properties-of-2-isopropyl-1h-indole-melting-point-boiling-point\]](https://www.benchchem.com/product/b102703#physical-properties-of-2-isopropyl-1h-indole-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com